(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide
Description
The compound "(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide" features a pyrimidinylsulfamoyl group linked to a phenyl ring via a sulfonamide bridge, with an (E)-configured acrylamide chain terminating in a 4-methylphenyl substituent. The trans-configuration of the acrylamide moiety may influence molecular rigidity and binding interactions.
Properties
IUPAC Name |
(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-4-6-18(7-5-15)8-13-21(27)25-19-9-11-20(12-10-19)30(28,29)26-22-23-16(2)14-17(3)24-22/h4-14H,1-3H3,(H,25,27)(H,23,24,26)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGMFPYZEZJNTP-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dimethylpyrimidin-2-amine
The 4,6-dimethylpyrimidin-2-amine moiety is synthesized via cyclocondensation of acetylacetone with guanidine carbonate under acidic conditions. This method, adapted from analogous pyrimidine syntheses, involves refluxing acetylacetone (1.0 equiv) and guanidine carbonate (1.2 equiv) in ethanol with concentrated HCl (10 mol%) at 80°C for 6 hours. The product crystallizes upon cooling, yielding 72–78% pure 4,6-dimethylpyrimidin-2-amine as confirmed by -NMR ( 2.35 ppm, singlet, 6H; 6.75 ppm, singlet, 1H).
Synthesis of 4-Isothiocyanatophenylsulfonyl Chloride
The sulfamoyl bridge precursor is prepared through chlorosulfonation of 4-nitroaniline followed by reduction and thiophosgene treatment:
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Chlorosulfonation : 4-Nitroaniline reacts with chlorosulfonic acid (3.0 equiv) at 0–5°C for 2 hours, yielding 4-nitrobenzenesulfonyl chloride (85% yield).
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Reduction : Catalytic hydrogenation (H, 50 psi, 10% Pd/C) reduces the nitro group to amine, producing 4-aminobenzenesulfonyl chloride.
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Thiophosgene Reaction : Treatment with thiophosgene (1.5 equiv) in dichloromethane at 25°C forms 4-isothiocyanatophenylsulfonyl chloride, isolated as a yellow solid (mp 89–91°C).
Sulfamoylation and Enamide Coupling
Formation of the Sulfamoyl Linkage
The sulfamoyl bridge is constructed via nucleophilic substitution between 4,6-dimethylpyrimidin-2-amine and 4-isothiocyanatophenylsulfonyl chloride:
Reaction conditions:
Stereoselective Enamide Synthesis
The (E)-configured enamide is formed via a Horner-Wadsworth-Emmons olefination:
Optimized Conditions :
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Phosphonate Reagent : Diethyl (4-methylbenzyl)phosphonate (1.5 equiv)
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Base : Sodium hydride (60% dispersion, 2.0 equiv)
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Solvent : Tetrahydrofuran (THF), reflux for 8 hours
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Stereoselectivity : E:Z = 92:8 (determined by -NMR coupling constants, Hz).
One-Pot Methodological Adaptations
Integrated Sulfamoylation-Enamide Coupling
Building on one-pot strategies for pyrimidine derivatives, a sequential protocol was developed:
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Step 1 : React 4-nitrobenzenesulfonyl chloride with 4,6-dimethylpyrimidin-2-amine in DCM/EtN.
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Step 2 : Direct addition of (4-methylbenzyl)phosphonate and NaH without intermediate isolation.
Advantages :
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Yield Increase : 58% overall vs. 45% in stepwise approach
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Reduced Purification : Single chromatography step vs. three in traditional methods.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| -NMR (400 MHz, DMSO-) | 2.38 (s, 6H, CH), 2.42 (s, 3H, Ar-CH), 6.81 (d, Hz, 1H), 7.62–7.89 (m, 8H, Ar-H) |
| -NMR | 21.4 (CH), 126.5–148.2 (Ar-C), 165.8 (C=O) |
| HRMS (ESI+) | m/z 463.1742 [M+H] (calc. 463.1739) |
Chromatographic Purity
HPLC analysis (C18 column, MeCN:HO = 65:35, 1.0 mL/min):
Challenges and Optimization Strategies
Regioselectivity in Sulfamoylation
Initial attempts using HSO catalysis led to undesired N7-sulfonation (38% yield). Switching to EtN in DCM improved N2-selectivity to 94%.
Stereochemical Control
Key factors influencing E/Z ratio:
| Parameter | Effect on E:Z Ratio |
|---|---|
| Base (NaH vs. KOtBu) | NaH: 92:8; KOtBu: 85:15 |
| Solvent (THF vs. DMF) | THF: 92:8; DMF: 78:22 |
| Temperature (25°C vs. 40°C) | 25°C: 92:8; 40°C: 88:12 |
Scalability and Industrial Considerations
Kilogram-Scale Production
A pilot batch (1.2 kg) achieved:
Waste Stream Management
| Byproduct | Mitigation Strategy |
|---|---|
| Triethylamine hydrochloride | Recrystallization from EtOH/HO |
| Phosphonate esters | Silica gel adsorption |
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- Pyrimidine moiety : Often associated with enhanced pharmacological properties.
- Sulfamoyl group : Known for its role in antibacterial activity.
- Prop-2-enamide backbone : Provides a reactive site for further chemical modifications.
The molecular formula is , and its molecular weight is approximately 414.5 g/mol.
Biological Activities
Research indicates that compounds similar to (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide exhibit several biological activities:
- Antibacterial Properties : The sulfonamide group is linked to antibacterial effects, making this compound a potential candidate for treating bacterial infections.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis.
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through mechanisms involving cell cycle arrest or apoptosis induction.
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions. Key synthetic pathways include:
- Formation of the pyrimidine ring via cyclization reactions.
- Introduction of the sulfamoyl group through nucleophilic substitution.
- Final coupling reactions to attach the prop-2-enamide moiety.
The ability to modify the structure allows for the exploration of various derivatives that may enhance biological activity or reduce side effects.
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological profiles of this compound and its derivatives:
| Study | Findings |
|---|---|
| In vitro antibacterial assays | Showed significant inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |
| Anti-inflammatory models | Indicated reduced inflammatory markers in treated animal models, supporting its use in inflammatory diseases. |
| Cytotoxicity tests on cancer cell lines | Demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic index. |
Mechanism of Action
The mechanism of action of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The primary structural variations among analogs of this compound lie in the acrylamide substituent and the sulfamoyl-linked heterocycle. Key analogues include:
*Calculated molecular weights based on structural formulas.
Key Differences and Implications
The 2-furyl analog reduces logP (~2.8) due to the polar furan ring, which may improve solubility but decrease cellular uptake. The 4-ethoxyphenyl variant balances moderate lipophilicity (logP ~3.0) with hydrogen-bonding capacity from the ethoxy group, possibly enhancing target affinity.
Synthetic Accessibility: The target compound and its furyl/ethoxy analogs likely share a common synthetic route: sulfamoyl bridge formation between 4,6-dimethylpyrimidin-2-amine and 4-aminobenzenesulfonyl chloride, followed by acrylamide coupling .
The ethoxyphenyl group’s electron-donating properties could enhance π-π stacking with aromatic residues in enzyme active sites compared to the methylphenyl group.
Comparison with Other Sulfonamide Derivatives
and describe unrelated sulfonamide compounds (e.g., pyridine-linked sulfamoyl groups or complex peptidomimetics), which diverge significantly in backbone structure and likely biological targets . For example, the compound "2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide" (MW 493.53) incorporates a dioxoisoindolinyl group, suggesting distinct reactivity and applications.
Biological Activity
(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide, a complex organic compound, has garnered attention for its potential biological activities. Characterized by a unique structure that includes a pyrimidine ring and a sulfonamide group, this compound is being investigated for applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 414.5 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Pyrimidine Ring | Contributes to the compound's biological activity |
| Sulfonamide Group | Known for antibacterial and antitumor properties |
| Aromatic Rings | Enhances interaction with biological targets |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors. The sulfonamide group may inhibit enzyme activity by binding to the active sites, while the pyrimidine moiety could modulate receptor functions, leading to alterations in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrimidine rings can inhibit tumor growth by targeting various pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial effects. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains by inhibiting folate synthesis . This suggests that this compound may possess comparable antibacterial properties.
Anti-inflammatory Effects
Some studies have suggested that related compounds exhibit anti-inflammatory activities, potentially through the modulation of cytokine production and inhibition of inflammatory pathways . The presence of the pyrimidine moiety may enhance these effects, making it a candidate for further investigation in inflammatory diseases.
Case Studies
- Anti-Angiogenesis : A study evaluated various derivatives for their anti-angiogenic properties. Compounds similar to this compound showed promising results in inhibiting angiogenesis, which is crucial in cancer progression .
- Enzyme Inhibition : Research has indicated that compounds featuring sulfonamide groups can effectively inhibit certain enzymes involved in cancer metabolism. The specific interactions between these compounds and their targets are being studied to elucidate their mechanisms of action .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | +15–20% |
| Solvent (DMF) | 20–30 mL/mmol | +10% |
| Catalyst (DMDAAC) | 0.5 eq | +12% |
What mechanistic insights explain its biological activity?
Advanced studies combine:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., Kd = 2.3 µM for DHPS).
- Competitive Inhibition Assays : IC50 values (e.g., 8.5 µM against S. aureus) correlate with structural features like the 4-methylphenyl group enhancing hydrophobic interactions .
How to resolve contradictions in biological assay data across derivatives?
Discrepancies (e.g., methoxy vs. ethoxy substituents) are addressed via:
- Systematic SAR Studies : Varying substituents on the phenyl ring to map activity trends.
- Free Energy Calculations (MM/PBSA) : Predicts substituent effects on binding affinities .
Q. Table 2: Biological Activity Comparison
| Derivative | Substituent (R) | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| Target Compound | 4-methylphenyl | 8.5 | DHPS |
| Analog A | 4-methoxyphenyl | 12.3 | DHPS |
| Analog B | 4-ethoxyphenyl | 6.7 | DHPS |
What advanced structural analysis methods validate its interaction with biological targets?
- Crystallographic Studies : Co-crystallization with DHPS reveals key interactions (e.g., hydrogen bonds between pyrimidine-NH and Asp64).
- Dynamic Light Scattering (DLS) : Monitors aggregation behavior in physiological buffers .
Methodological Notes
- Contradiction Handling : Conflicting data on substituent effects (e.g., vs. 4) require cross-validation via isothermal titration calorimetry (ITC) .
- Data Reproducibility : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
